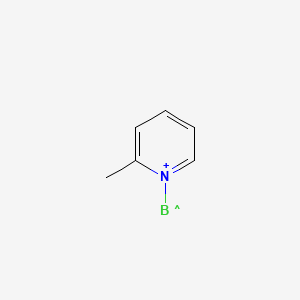![molecular formula C10H6ClNO4S B13908126 Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13908126.png)
Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-Chloro-5-nitrobenzothiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Chloro-5-nitrobenzothiophene-2-carboxylate typically involves the nitration of a benzothiophene derivative followed by esterification. One common method includes the following steps:
Nitration: The starting benzothiophene compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Chlorination: The nitrated benzothiophene is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Esterification: Finally, the carboxylic acid group at the 2-position is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl 6-Chloro-5-nitrobenzothiophene-2-carboxylate may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
Methyl 6-Chloro-5-nitrobenzothiophene-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Methyl 6-Chloro-5-aminobenzothiophene-2-carboxylate.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Hydrolysis: 6-Chloro-5-nitrobenzothiophene-2-carboxylic acid.
科学的研究の応用
Methyl 6-Chloro-5-nitrobenzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Materials Science: Benzothiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound is used in studies investigating the biological activity of benzothiophene derivatives, including their antimicrobial and anticancer properties.
作用機序
The exact mechanism of action of Methyl 6-Chloro-5-nitrobenzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
Methyl 6-Chloro-5-aminobenzothiophene-2-carboxylate: A reduced form of the compound with an amino group instead of a nitro group.
Methyl 6-Bromo-5-nitrobenzothiophene-2-carboxylate: A similar compound with a bromine atom instead of chlorine.
Methyl 6-Chloro-5-nitrobenzofuran-2-carboxylate: A related compound with an oxygen atom in the ring instead of sulfur.
Uniqueness
Methyl 6-Chloro-5-nitrobenzothiophene-2-carboxylate is unique due to the combination of its functional groups and the benzothiophene core. The presence of both nitro and chlorine groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H6ClNO4S |
|---|---|
分子量 |
271.68 g/mol |
IUPAC名 |
methyl 6-chloro-5-nitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6ClNO4S/c1-16-10(13)9-3-5-2-7(12(14)15)6(11)4-8(5)17-9/h2-4H,1H3 |
InChIキー |
CLMACRWTRAQDBH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13908059.png)


![6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13908090.png)






![sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate](/img/structure/B13908137.png)
